molecular formula C13H12O4S B2878124 5-[(2-Methoxyphenoxy)methyl]thiophene-2-carboxylic acid CAS No. 934080-88-3

5-[(2-Methoxyphenoxy)methyl]thiophene-2-carboxylic acid

Cat. No.: B2878124
CAS No.: 934080-88-3
M. Wt: 264.3
InChI Key: SFZNBJPBZIMGQE-UHFFFAOYSA-N
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Description

5-[(2-Methoxyphenoxy)methyl]thiophene-2-carboxylic acid is a thiophene-based carboxylic acid derivative featuring a 2-methoxyphenoxymethyl substituent at the 5-position of the thiophene ring. Thiophene-2-carboxylic acid derivatives are widely explored in medicinal chemistry due to their bioisosteric properties with benzene rings, enhanced metabolic stability, and versatility in drug design .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(2-methoxyphenoxy)methyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4S/c1-16-10-4-2-3-5-11(10)17-8-9-6-7-12(18-9)13(14)15/h2-7H,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZNBJPBZIMGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=CC=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 5-[(2-Methoxyphenoxy)methyl]thiophene-2-carboxylic acid, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters, or the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) .

Industrial Production Methods

Industrial production of thiophene derivatives may utilize similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, solvent, and catalysts, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methoxyphenoxy)methyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[(2-Methoxyphenoxy)methyl]thiophene-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of 5-[(2-Methoxyphenoxy)methyl]thiophene-2-carboxylic acid with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Melting Point (°C) LogP/LogD Reference
This compound C₁₃H₁₂O₅S 280.30 (calculated) 2-Methoxyphenoxymethyl N/A ~1.5 (predicted) -
5-[(2-Nitrophenoxy)methyl]thiophene-2-carboxylic acid C₁₂H₉NO₅S 279.27 2-Nitrophenoxymethyl N/A 1.2–1.8
5-Methylthiophene-2-carboxylic acid C₆H₆O₂S 142.17 Methyl N/A 1.1–1.5
5-(4-Methylpiperazin-1-yl)methyl analog (hydrochloride) C₁₁H₁₇ClN₂O₂S 276.78 4-Methylpiperazinylmethyl N/A 0.47 (logD)
5-(Methoxycarbonyl)thiophene-2-carboxylic acid C₇H₆O₄S 186.19 Methoxycarbonyl N/A ~0.5

Key Observations :

  • Substituent Effects: The 2-methoxyphenoxy group introduces steric bulk and electron-donating properties compared to the nitro group in , which is electron-withdrawing. This difference may influence solubility, binding affinity, and metabolic stability.
  • LogP Trends : Aliphatic substituents (e.g., methyl in ) increase hydrophobicity, while polar groups (e.g., methoxycarbonyl in ) reduce it.

Key Insights :

  • Thiophene derivatives with bulky substituents (e.g., diaryl groups in ) show enhanced anti-inflammatory activity due to improved target engagement.
  • Electron-withdrawing groups (e.g., nitro in ) may reduce bioavailability compared to electron-donating methoxy groups.

Stability and Pharmacokinetics

  • Metabolic Stability : Piperazinylmethyl derivatives (e.g., ) exhibit moderate logD values (~0.47), suggesting balanced solubility and membrane permeability.
  • Acid/Base Stability : Thiophene-2-carboxylic acid derivatives are generally stable under physiological pH, as evidenced by their use in prodrug formulations (e.g., ester derivatives in ).

Biological Activity

5-[(2-Methoxyphenoxy)methyl]thiophene-2-carboxylic acid, a compound with a complex structure, has garnered attention in recent years due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C13_{13}H12_{12}O4_{4}S
  • CAS Number : 934080-88-3

This compound features a thiophene ring substituted with a methoxyphenoxy group and a carboxylic acid moiety, which may contribute to its diverse biological effects.

Inhibition of Enzymatic Pathways

Research indicates that compounds similar to this compound can inhibit key enzymes involved in metabolic pathways. One notable target is 1-deoxy-D-xylulose 5-phosphate synthase (Dxs) , which plays a crucial role in the non-mevalonate pathway of isoprenoid biosynthesis. Inhibition of this enzyme can disrupt the synthesis of essential metabolites in various organisms, leading to potential antimicrobial effects.

Interaction with Cellular Pathways

The compound may also interact with cellular signaling pathways, particularly those involved in inflammation and cancer. Similar thiophene derivatives have shown promise as anti-inflammatory agents by modulating cyclooxygenase (COX) activity and inhibiting prostaglandin synthesis . This suggests that this compound may exhibit anti-inflammatory properties.

Antimicrobial Activity

Several studies have explored the antimicrobial potential of thiophene derivatives. For instance, compounds with similar structures have demonstrated significant activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 1.95 µg/mL to 15.62 µg/mL, indicating strong antimicrobial efficacy .

Anticancer Effects

The anticancer properties of thiophene derivatives have been extensively studied. Research has reported that certain derivatives preferentially inhibit the proliferation of tumor cell lines, including human T-lymphoma and leukemia cells. For example, a related compound exhibited an IC50 value of approximately 0.90 µM against CEM lymphoma cells while showing significantly reduced effects on HeLa cells (IC50 = 39 µM), highlighting its tumor-selective action . This selectivity may be attributed to the compound's ability to target specific cellular pathways involved in tumor growth.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of various thiophene derivatives found that those with methoxy substitutions exhibited enhanced potency against Staphylococcus aureus strains. The study concluded that structural modifications significantly impact bioactivity, emphasizing the importance of the methoxyphenoxy group in enhancing antimicrobial properties .

Study 2: Anticancer Activity

In another investigation focusing on the anticancer effects of thiophene derivatives, researchers identified that certain compounds inhibited cell growth in several cancer cell lines while sparing normal cells. This selectivity was attributed to differences in metabolic pathways between cancerous and non-cancerous cells . The findings suggest that this compound could be a candidate for further development as an anticancer agent.

Summary Table of Biological Activities

Activity Target IC50/MIC Values Reference
AntimicrobialStaphylococcus aureusMIC: 1.95 - 15.62 µg/mL
AnticancerCEM lymphoma cellsIC50: ~0.90 µM
Anti-inflammatoryCOX inhibitionIC50: Varies

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